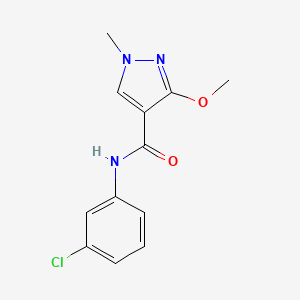

N-(3-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-(3-Chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 3-chlorophenyl substituent at the N-position, a methoxy group at the 3-position of the pyrazole ring, and a methyl group at the 1-position. The structural features of this compound—such as the electron-withdrawing chlorine atom and the methoxy group—influence its electronic properties, solubility, and binding affinity to biological targets.

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSCMEWMFYMAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the 3-chlorophenyl group.

Carboxamide Formation: Finally, the carboxamide group is introduced via amidation reactions using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like methanol, and bases such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted pyrazoles and aromatic compounds.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : Investigations have shown that it may reduce inflammation markers in vitro.

Antimicrobial Activity Evaluation

A study conducted in 2024 assessed the antimicrobial efficacy of N-(3-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide against Gram-positive and Gram-negative bacteria. The findings revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate the compound's potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity Assessment

In a 2023 study, the compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound may have significant potential as an anticancer drug.

Anti-inflammatory Study

A recent study in 2025 investigated the anti-inflammatory properties of this compound using LPS-stimulated macrophages. The treatment resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating its potential role in managing inflammatory conditions.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Chlorine vs. Fluorine : Compound 3d (fluorophenyl substituent) exhibits a higher melting point (181–183°C) compared to 3b (171–172°C), likely due to fluorine’s stronger electronegativity and tighter crystal packing .

- Methoxy Group Impact: The methoxy group in the target compound may enhance solubility compared to cyano-substituted analogs (e.g., 3a–3e), which are more lipophilic .

Biological Activity

N-(3-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound within the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiparasitic effects. The structural modifications in pyrazole derivatives significantly influence their biological efficacy. For instance, variations in substituents on the phenyl ring and the pyrazole core can enhance or diminish activity against specific targets.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiparasitic agents. For example, a series of pyrazole derivatives exhibited promising trypanocidal activity against Trypanosoma cruzi, with some compounds demonstrating IC50 values as low as 2.75 µM . The incorporation of specific substituents, such as chlorine and methyl groups, has been shown to enhance the potency of these compounds.

Table 1: Antiparasitic Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3g | 6.09 | T. cruzi amastigotes |

| 3j | 2.75 | T. cruzi amastigotes |

| 3m | 3.58 | T. cruzi amastigotes |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. A study indicated that certain pyrazoline derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 µM . The presence of a pyrazole moiety was critical for maintaining cytotoxic activity, suggesting that structural integrity is vital for efficacy.

Table 2: Cytotoxicity of Pyrazoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10c | HCT-116 | 5.55 |

| 10c | HePG-2 | 1.82 |

| 10c | MCF-7 | 2.86 |

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how different modifications affect biological activity. For example, compounds with halogen substitutions (e.g., Cl) in the para position of the phenyl ring generally exhibited increased potency . Conversely, modifications leading to increased steric hindrance or electronic destabilization often resulted in diminished activity.

Case Studies

- Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties, showing significant inhibition of TNF-α and IL-6 at concentrations comparable to standard drugs like dexamethasone . The most effective compounds demonstrated over 60% inhibition at low micromolar concentrations.

- MAO-B Inhibition : Some pyrazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases . These compounds showed high selectivity and potency in inhibiting both MAO-A and MAO-B isoforms.

Q & A

Q. What are the established synthetic routes for N-(3-chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrazole core followed by functionalization. Key steps include:

- Cyclization : Formation of the pyrazole ring via condensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .

- Nucleophilic Substitution : Introduction of the 3-chlorophenyl group using Ullmann coupling or Buchwald-Hartwig amidation, requiring palladium catalysts and elevated temperatures (80–120°C) .

- Methoxy Group Incorporation : Methoxylation via SN2 reactions using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Critical Conditions : Solvent choice (e.g., DMF for polar intermediates), catalyst loading (0.5–5 mol% Pd), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be optimized to characterize this compound?

- ¹H/¹³C NMR : Key diagnostic signals include:

- A singlet at δ 3.8–4.0 ppm for the methoxy (-OCH₃) group.

- Aromatic protons (3-chlorophenyl) as multiplets at δ 7.2–7.8 ppm.

- Pyrazole C=O resonance at ~165 ppm in ¹³C NMR .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?

Discrepancies often arise from solvation effects or target flexibility. Strategies include:

- Enhanced Docking Protocols : Incorporate molecular dynamics (MD) simulations to account for protein conformational changes .

- In Vitro Validation : Compare computational binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess target engagement .

- Meta-Analysis : Cross-reference activity data across structurally similar pyrazole derivatives (e.g., N-(3,5-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) to identify trends .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties, and how do structural modifications influence metabolic stability?

- Hepatocyte Assays : Use primary human hepatocytes to assess Phase I/II metabolism. The 3-methoxy group reduces CYP450-mediated oxidation compared to hydroxyl analogs .

- Permeability : Caco-2 cell monolayers predict intestinal absorption; logP values >2.5 (calculated via ChemDraw) suggest moderate permeability .

- Structural Insights : Replacing the chloro group with electron-withdrawing substituents (e.g., -CF₃) enhances metabolic stability but may reduce solubility .

Q. How do steric and electronic effects of the chlorophenyl and methoxy groups influence reactivity in nucleophilic substitution reactions?

- Steric Effects : The 3-chlorophenyl group hinders nucleophilic attack at the pyrazole C-5 position, favoring reactivity at C-4 .

- Electronic Effects : The methoxy group’s electron-donating nature activates the pyrazole ring for electrophilic substitution (e.g., nitration at C-5) but deactivates it toward nucleophiles . Experimental Validation : Kinetic studies under varying temperatures (25–80°C) and solvents (polar aprotic vs. protic) quantify these effects .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral data (NMR, MS) with computational tools like ACD/Labs or MNova to resolve structural ambiguities .

- Reaction Optimization : Design of Experiments (DoE) approaches (e.g., Taguchi methods) can systematically optimize reaction parameters (e.g., catalyst loading, solvent ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.